CXCR3 antagonist 6c is a potent agonist of the human A3 adenosine receptor (hA3AR) with a Ki value of 2.40 nM []. It is a truncated nucleoside derivative, synthesized through subtle chemical modifications of an antagonistic scaffold []. This modification resulted in a shift from antagonist to agonist activity at the hA3AR.
CXCR3 Antagonist 6c is a synthetic compound designed to inhibit the activity of the chemokine receptor known as C-X-C motif chemokine receptor 3. This receptor plays a significant role in various immune responses and inflammatory processes, particularly in the migration of T cells to sites of inflammation. The compound has garnered attention for its potential therapeutic applications in autoimmune diseases and transplantation.
Source: CXCR3 Antagonist 6c is primarily synthesized in laboratory settings through chemical methods that involve multiple synthetic steps to ensure high purity and efficacy.
Classification: This compound belongs to the class of quinazolinone derivatives, which are characterized by their bicyclic structure containing a benzene ring fused to a pyrimidine ring. This structural feature is critical for its interaction with the CXCR3 receptor.
The synthesis of CXCR3 Antagonist 6c involves several key steps:
The molecular structure of CXCR3 Antagonist 6c can be described as follows:
CXCR3 Antagonist 6c can participate in various chemical reactions:
CXCR3 Antagonist 6c exerts its effects primarily by blocking the interaction between chemokines (specifically C-X-C motif ligand 10 and C-X-C motif ligand 11) and their receptor, CXCR3.
CXCR3 Antagonist 6c has several scientific uses:
CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes (Th1 cells), natural killer cells, and regulatory T cells. It binds three interferon-γ-inducible chemokines: CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC). This receptor orchestrates the migration of effector T cells to sites of inflammation, playing a pivotal role in type 1 immunity [3] [7]. CXCR3 activation triggers calcium mobilization, receptor internalization, and cytoskeletal rearrangements that facilitate leukocyte trafficking [5] [8]. Pathologically, CXCR3 is upregulated in autoimmune lesions (e.g., rheumatoid arthritis synovium, lupus nephritis kidneys) and atherosclerotic plaques, where it promotes Th1 cell infiltration and sustains inflammatory amplification loops [3] [6] [7].
The CXCR3/chemokine axis is a master regulator of pathogenic T-cell recruitment in autoimmune diseases. Clinical evidence shows:
Genetic ablation of CXCR3 or its ligands in murine models reduces disease severity in:
Early therapeutic efforts focused on biologics targeting CXCR3 ligands (e.g., anti-CXCL10 antibodies). Small molecules offer advantages of oral bioavailability, lower production costs, and potential for CNS penetration. CXCR3 Antagonist 6c (T36982; CAS 870998-13-3) exemplifies this class, emerging from structure-activity relationship (SAR) optimization of diazepane urea derivatives [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7